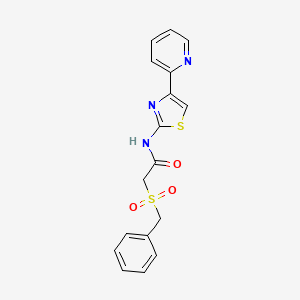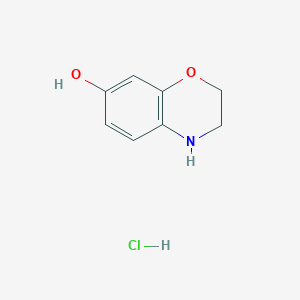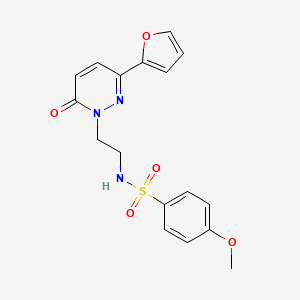
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a furan ring, a pyridazine ring, and a benzenesulfonamide moiety. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a six-membered ring with four carbon atoms and two nitrogen atoms. Benzenesulfonamide is a functional group that consists of a benzene ring substituted by a sulfonamide group.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, pyridazine, and benzenesulfonamide groups. For instance, furans can undergo reactions such as electrophilic substitution and oxidation .Scientific Research Applications
1. Antitubercular Agent Potential
A related compound, N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, was studied for its potential as an antitubercular agent. Docking against the enoyl reductase enzyme of Mycobacterium tuberculosis provided insights into its possible inhibitory action (Purushotham & Poojary, 2018).
2. Antibacterial and Antioxidant Activities
A study on ethyl N′-furan-2-carbonylbenzohydrazonate, which is structurally similar, revealed significant antiurease and antioxidant activities. This demonstrates the potential for the use of furan-2-yl derivatives in antibacterial and antioxidant applications (Sokmen et al., 2014).
3. Anticancer Drug Applications
A compound closely related to the requested chemical, used as a lapatinib tosylate salt, showed promising results in anticancer drug development. The study of its crystallization behavior augmented understanding of nonbonded interactions, crucial for drug product physicochemical properties (Ravikumar et al., 2013).
4. Antitumor Activity
N-[6-indazolyl]arylsulfonamides, which include structurally similar compounds, have been evaluated for their antiproliferative and apoptotic activities against human tumor cell lines. This suggests the potential of such compounds in antitumor applications (Abbassi et al., 2014).
5. Pharmacological Activities from Natural Sources
Furanyl compounds derived from the red seaweed Gracilaria opuntia showed anti-inflammatory and antioxidative effects in various in vitro models, highlighting the potential of furanyl derivatives in pharmacology (Makkar & Chakraborty, 2018).
6. Synthesis of Derivatives for Anticancer Activity
Benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, similar in structure to the queried compound, were synthesized and evaluated for their anticancer activity. This indicates the relevance of such derivatives in cancer research (Kumar et al., 2015).
7. Anti-inflammatory and Antioxidant Chromenyls from Marine Sources
Chromenyl derivatives from marine organisms showed significant anti-inflammatory and antioxidant activities, suggesting the potential of furanyl and chromenyl compounds in therapeutic applications (Joy & Chakraborty, 2017).
properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-13-4-6-14(7-5-13)26(22,23)18-10-11-20-17(21)9-8-15(19-20)16-3-2-12-25-16/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMGMSESPEVKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)

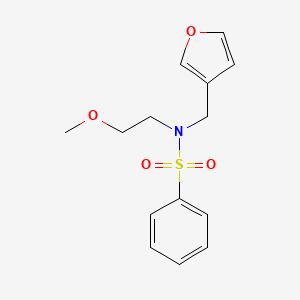
![N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2401508.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2401509.png)
![N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2401511.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2401513.png)
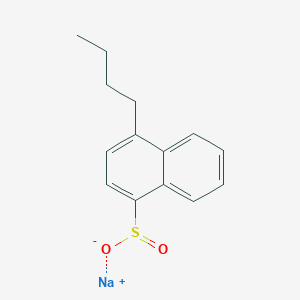
![N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401517.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401518.png)

![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)
